![molecular formula C16H20N4O3 B7359374 N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359374.png)
N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide, also known as MAIP, is a novel compound that has gained significant attention in the field of scientific research. This compound has been synthesized using a unique method and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide is not fully understood, but studies have shown that it targets the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in the regulation of cell growth, proliferation, and survival. N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been shown to inhibit the activity of this pathway, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that it induces cell cycle arrest and apoptosis in cancer cells. N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide is its potent anticancer activity. This makes it an attractive candidate for the development of new cancer therapies. N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide has also been shown to have neuroprotective effects, which makes it a promising candidate for the treatment of neurological disorders. However, one of the limitations of N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide. One of the major areas of research is the development of new cancer therapies based on N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide. Researchers are also studying the potential use of N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, researchers are studying the structure-activity relationship of N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide to develop more potent analogs. Finally, researchers are studying the pharmacokinetics and pharmacodynamics of N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide to optimize its therapeutic potential.
Conclusion:
In conclusion, N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide is a novel compound that has shown promising results in various scientific research applications. Its potent anticancer activity and neuroprotective effects make it an attractive candidate for the development of new cancer therapies and the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide and to optimize its therapeutic potential.
Synthesemethoden
N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been synthesized using a unique method that involves the reaction of 4-(4-bromophenyl)-1-piperidinecarboxylic acid with 2-methoxyacetyl chloride and triethylamine in dichloromethane. The resulting product is then treated with 3-amino-1H-indazole-4-carboxamide in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to obtain N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been extensively studied for its potential use in various scientific research applications. One of the major areas of research has been in the field of cancer. Studies have shown that N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-23-10-14(21)20-8-6-11(7-9-20)17-16(22)15-12-4-2-3-5-13(12)18-19-15/h2-5,11H,6-10H2,1H3,(H,17,22)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEREUMSAHUQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)NC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


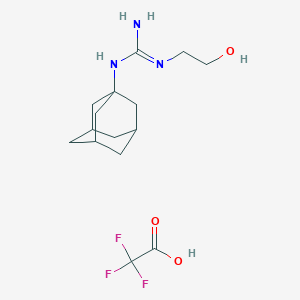

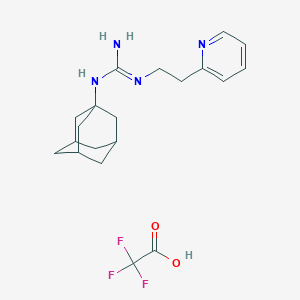
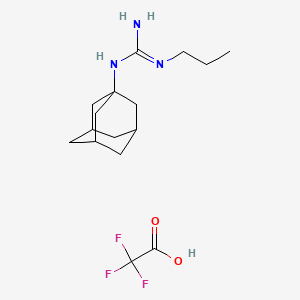
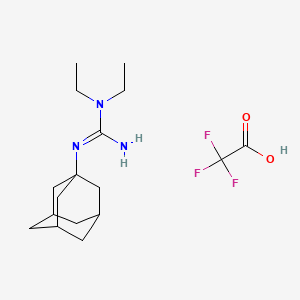
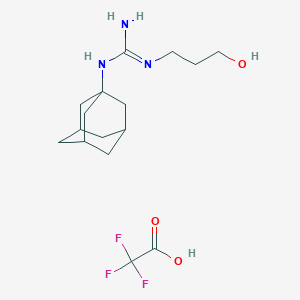
![Methyl 2-[3-(methylamino)propanoylamino]butanoate;hydrochloride](/img/structure/B7359349.png)
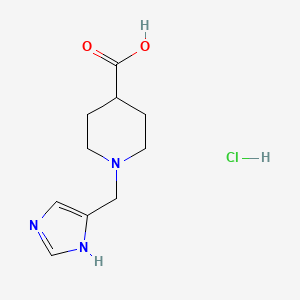

![N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359364.png)
![2-[2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7359370.png)
![N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359380.png)
![2-methyl-N-[[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]methyl]propanamide](/img/structure/B7359391.png)